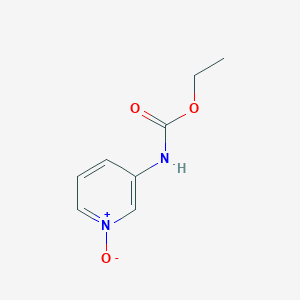![molecular formula C19H24N2O3S B239882 1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as EMPS and belongs to the class of piperazine derivatives. This compound has been found to have a wide range of applications in the field of pharmacology and neuroscience.
Mechanism of Action
The mechanism of action of EMPS is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. It has also been found to modulate the activity of the glutamate and GABA neurotransmitter systems. These actions are thought to contribute to the potential therapeutic effects of EMPS.
Biochemical and physiological effects:
EMPS has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the prefrontal cortex, which may contribute to its potential antidepressant effects. EMPS has also been found to decrease the activity of the amygdala, which is involved in the regulation of emotions such as fear and anxiety.
Advantages and Limitations for Lab Experiments
EMPS has several advantages for use in lab experiments. It has been found to be relatively safe and well-tolerated in animal studies. It also has a long half-life, which allows for sustained effects over a longer period of time. However, there are also limitations to the use of EMPS in lab experiments. It can be difficult to administer and may require specialized equipment. Additionally, the mechanism of action of EMPS is not fully understood, which may limit its potential applications.
Future Directions
For the study of EMPS include the development of more specific and selective analogs and the investigation of potential therapeutic effects in other neurological disorders.
Synthesis Methods
The synthesis of EMPS involves the reaction of 1-(2-ethoxyphenyl)piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2-ethoxyphenyl)-4-tosylpiperazine. The tosyl group is then replaced with a methyl group using sodium hydride and methyl iodide, resulting in the formation of 1-(2-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine.
Scientific Research Applications
EMPS has been extensively studied for its potential use in the field of pharmacology and neuroscience. It has been found to have a wide range of applications, including as a potential treatment for depression, anxiety, and schizophrenia. EMPS has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
Product Name |
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C19H24N2O3S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-3-24-19-7-5-4-6-18(19)20-12-14-21(15-13-20)25(22,23)17-10-8-16(2)9-11-17/h4-11H,3,12-15H2,1-2H3 |
InChI Key |
ZPHVQVKLDXNFAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)


![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)




![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)

![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)


